HUMAN DES(1-6)IGF-II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Human Des(1-6) Insulin-like Growth Factor-II is a 61 amino acid analogue of human Insulin-like Growth Factor-II. This compound lacks the N-terminal hexapeptide sequence Ala-Tyr-Arg-Pro-Ser-Glu. Human Des(1-6) Insulin-like Growth Factor-II is known for its increased potency compared to Insulin-like Growth Factor-II, both in vitro and in vivo. This increased potency is attributed to its reduced binding to most of the Insulin-like Growth Factor binding proteins, which typically modify the biological actions of Insulin-like Growth Factor-II .
Méthodes De Préparation
Human Des(1-6) Insulin-like Growth Factor-II is typically produced using recombinant DNA technology. The gene encoding the desired protein is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism expresses the protein, which is subsequently purified using various chromatographic techniques. The final product is often freeze-dried from a solution of acetic acid and stored under nitrogen at a slight vacuum .
Analyse Des Réactions Chimiques
Human Des(1-6) Insulin-like Growth Factor-II primarily undergoes binding reactions with Insulin-like Growth Factor receptors. It binds to both type 1 and type 2 Insulin-like Growth Factor receptors with similar affinity to wild-type Insulin-like Growth Factor-II. The compound is also involved in protein synthesis stimulation in various cell types, such as rat L6 myoblasts .
Applications De Recherche Scientifique
Human Des(1-6) Insulin-like Growth Factor-II is widely used in scientific research, particularly in studies related to cell growth, Insulin-like Growth Factor receptors, and Insulin-like Growth Factor binding proteins. Its increased potency makes it a valuable tool for investigating the biological actions of Insulin-like Growth Factor-II. The compound is also used in cancer research, as Insulin-like Growth Factor-II is known to be overexpressed in several cancer types, promoting growth and survival .
Mécanisme D'action
Human Des(1-6) Insulin-like Growth Factor-II exerts its effects by binding to Insulin-like Growth Factor receptors, specifically type 1 and type 2 receptors. This binding activates downstream signaling pathways, such as the PI3K/Akt metabolic pathway and the ERK/MAP kinase mitogenic signaling pathway. These pathways promote cell growth, survival, and protein synthesis .
Comparaison Avec Des Composés Similaires
Human Des(1-6) Insulin-like Growth Factor-II is unique due to its increased potency and reduced binding to Insulin-like Growth Factor binding proteins. Similar compounds include:
- Human Insulin-like Growth Factor-II: The wild-type form with the N-terminal hexapeptide sequence.
- Human Des(1-3) Insulin-like Growth Factor-I: Another analogue lacking the N-terminal tripeptide sequence.
- Human [Arg6] Insulin-like Growth Factor-II: An analogue with an arginine substitution at position 6 .
Human Des(1-6) Insulin-like Growth Factor-II stands out due to its enhanced biological activity and reduced interaction with binding proteins, making it a valuable research tool.
Propriétés
Numéro CAS |
141909-47-9 |
---|---|
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.